N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
Compounds with a [1,2,4]triazolo[4,3-a]pyridine core are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They have been synthesized in various forms and have been found to exhibit antimicrobial , antifungal , and insecticidal activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds is typically established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically monitored by techniques such as thin-layer chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized via 1H NMR, 13C NMR, IR, and elemental analyses .Scientific Research Applications
Herbicidal Activity
Compounds similar to N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been found to exhibit excellent herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown to possess potent herbicidal effects on a broad spectrum of vegetation at low application rates, suggesting their efficiency in controlling unwanted plants in agricultural settings (Moran, 2003). Another study indicates that triazolopyrimidine sulfonanilides, specifically designed as acetohydroxyacid synthase inhibitors, display comparable herbicidal activity to existing compounds with an enhanced degradation rate in soil, making them environmentally friendlier options (Chen et al., 2009).
Antimicrobial Activity
The antimicrobial application of these compounds is another significant area of interest. Several studies highlight the synthesis and subsequent evaluation of sulfonamide derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety for their antimicrobial properties. Some derivatives have shown good antifungal activities and insecticidal activity, underlining their potential in pharmaceuticals and pest control (Xu et al., 2017). Moreover, novel heterocyclic compounds containing a sulfonamido moiety have been developed for antibacterial applications, suggesting their effectiveness against bacterial strains and potential for therapeutic use (Azab et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-N-[(2-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-17(2)20-11-13-22(14-12-20)28(16-21-9-6-5-8-18(21)3)31(29,30)23-10-7-15-27-19(4)25-26-24(23)27/h5-15,17H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRKZYRJWGJCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
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